molecular formula C20H26N2O6S2 B11700397 2,2-bis(ethylsulfonyl)-N,N'-bis(4-methoxyphenyl)ethene-1,1-diamine

2,2-bis(ethylsulfonyl)-N,N'-bis(4-methoxyphenyl)ethene-1,1-diamine

Cat. No.: B11700397
M. Wt: 454.6 g/mol
InChI Key: KBNGLKGCEGKOGV-UHFFFAOYSA-N
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Description

2,2-BIS(ETHANESULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE is a synthetic organic compound characterized by its unique structure, which includes two ethanesulfonyl groups and two 4-methoxyphenyl groups attached to an ethene-1,1-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-BIS(ETHANESULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with ethanesulfonyl chloride to form the intermediate ethanesulfonamide. This intermediate is then reacted with ethene-1,1-diamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-BIS(ETHANESULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethanesulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanesulfonyl derivatives.

Scientific Research Applications

2,2-BIS(ETHANESULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-BIS(ETHANESULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-BIS(BUTYLSULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE
  • 2,2-BIS(METHANESULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE

Uniqueness

2,2-BIS(ETHANESULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE is unique due to its specific combination of ethanesulfonyl and 4-methoxyphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H26N2O6S2

Molecular Weight

454.6 g/mol

IUPAC Name

2,2-bis(ethylsulfonyl)-1-N,1-N'-bis(4-methoxyphenyl)ethene-1,1-diamine

InChI

InChI=1S/C20H26N2O6S2/c1-5-29(23,24)20(30(25,26)6-2)19(21-15-7-11-17(27-3)12-8-15)22-16-9-13-18(28-4)14-10-16/h7-14,21-22H,5-6H2,1-4H3

InChI Key

KBNGLKGCEGKOGV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C(=C(NC1=CC=C(C=C1)OC)NC2=CC=C(C=C2)OC)S(=O)(=O)CC

Origin of Product

United States

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